cis-2,6-Dimethyl-2,6-octadiene cis-2,6-Dimethyl-2,6-octadiene
Brand Name: Vulcanchem
CAS No.: 2492-22-0
VCID: VC3925630
InChI: InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-
SMILES: CC=C(C)CCC=C(C)C
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol

cis-2,6-Dimethyl-2,6-octadiene

CAS No.: 2492-22-0

Cat. No.: VC3925630

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

cis-2,6-Dimethyl-2,6-octadiene - 2492-22-0

Specification

CAS No. 2492-22-0
Molecular Formula C10H18
Molecular Weight 138.25 g/mol
IUPAC Name (6Z)-2,6-dimethylocta-2,6-diene
Standard InChI InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7H,6,8H2,1-4H3/b10-5-
Standard InChI Key MZPDTOMKQCMETI-YHYXMXQVSA-N
Isomeric SMILES C/C=C(/C)\CCC=C(C)C
SMILES CC=C(C)CCC=C(C)C
Canonical SMILES CC=C(C)CCC=C(C)C

Introduction

Chemical and Physical Properties

cis-2,6-Dimethyl-2,6-octadiene exhibits unique physicochemical characteristics that influence its behavior in industrial and biological systems. Experimental estimates report a melting point of 69.6C-69.6^\circ\text{C} and a boiling point of 173.7C173.7^\circ\text{C}, though these values may vary depending on isomeric purity . The compound’s density (0.7750g/cm30.7750 \, \text{g/cm}^3) and refractive index (1.44981.4498) further reflect its nonpolar nature and low intermolecular forces, consistent with its hydrocarbon backbone . Its volatility is underscored by a vapor pressure that aligns with other monoterpenes, facilitating its isolation via distillation .

Table 1: Key Physicochemical Properties of cis-2,6-Dimethyl-2,6-octadiene

PropertyValue
Molecular FormulaC10H18\text{C}_{10}\text{H}_{18}
Molecular Weight138.25 g/mol
Melting Point69.6C-69.6^\circ\text{C}
Boiling Point173.7C173.7^\circ\text{C}
Density0.7750 g/cm³
Refractive Index1.4498
LogP (Partition Coefficient)3.70

Data compiled from experimental and computational studies .

Structural Characteristics

The compound’s cis configuration is critical to its stereochemical identity. The double bonds at positions 2 and 6 adopt a Z-geometry, as indicated by the IUPAC name (6Z)(6Z)-2,6-dimethylocta-2,6-diene . This spatial arrangement is encoded in its SMILES notation (C/C=C(/C)\CCC=C(C)C\text{C/C=C(/C)\CCC=C(C)C}) and InChI key (MZPDTOMKQCMETI-YHYXMXQVSA-N\text{MZPDTOMKQCMETI-YHYXMXQVSA-N}), which differentiate it from its trans-isomer counterpart . Nuclear magnetic resonance (NMR) spectroscopy confirms the cis geometry, with distinct 1H^1\text{H} and 13C^{13}\text{C} chemical shifts corresponding to allylic methyl groups and conjugated double bonds .

Natural Occurrence and Biosynthesis

cis-2,6-Dimethyl-2,6-octadiene is a constituent of essential oils in several plant species. PubChem reports its presence in Camellia sinensis (tea plant), Magnolia sieboldii, and Zingiber officinale (ginger) . In geranium oil, it serves as a minor component, contributing to the oil’s aromatic profile . Biosynthetically, it derives from the mevalonate pathway, where geranyl pyrophosphate undergoes isomerization and subsequent elimination reactions to form the conjugated diene system .

Spectroscopic Characterization

Advanced spectroscopic techniques have been employed to elucidate the compound’s structure. Gas chromatography-mass spectrometry (GC-MS) reveals a base peak at m/z69m/z \, 69, corresponding to the fragmentation of the allylic methyl groups, with secondary peaks at m/z41m/z \, 41 and 9595 indicative of hydrocarbon chain cleavage . 1H^1\text{H} NMR spectra show resonances at δ5.25.4ppm\delta \, 5.2–5.4 \, \text{ppm} for the olefinic protons and δ1.61.8ppm\delta \, 1.6–1.8 \, \text{ppm} for the methyl groups adjacent to double bonds . 13C^{13}\text{C} NMR further corroborates the structure, with signals at δ125130ppm\delta \, 125–130 \, \text{ppm} for sp² carbons and δ1722ppm\delta \, 17–22 \, \text{ppm} for methyl carbons .

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